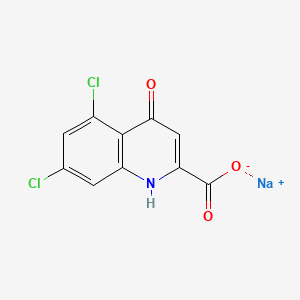

5,7-Dichlorokynurenic acid sodium salt

Overview

Description

5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) is a synthetic derivative of kynurenic acid, an endogenous tryptophan metabolite. It acts as a selective, high-affinity antagonist of the glycine/D-serine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor complex . This receptor is critical for synaptic plasticity, learning, and memory but is also implicated in excitotoxic neuronal damage under pathological conditions. 5,7-DCKA exhibits a Ki of 79 nM for the glycine site, making it one of the most potent antagonists in its class . It non-competitively inhibits NMDA receptor-mediated responses, including calcium influx, cGMP accumulation, and norepinephrine release, while also demonstrating anticonvulsant and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorokynurenic acid sodium salt typically involves the chlorination of kynurenic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The resulting dichlorinated product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often subjected to recrystallization and purification steps to achieve the desired quality .

Chemical Reactions Analysis

Biochemical Interactions at the NMDA Receptor Glycine Site

DCKA-Na competitively inhibits glycine binding at the NMDA receptor with high affinity:

| Parameter | Value | Source |

|---|---|---|

| Binding affinity (K<sub>i</sub>) | 79 nM | |

| IC<sub>50</sub> (NMDA antagonism) | 10 μM |

Key Binding Interactions :

- Carboxylate Group : Forms a salt bridge with Arg523 via ionic interaction.

- Amino Group : Hydrogen bonds with Pro516 backbone carbonyl and Thr518 hydroxyl.

- Quinoline Ring : π-stacking with Phe484 (3.5 Å distance).

- Chlorine Substituents : Van der Waals contacts with Phe408 (5-Cl) and Trp731 (7-Cl).

- Water-Mediated Interactions : Stabilize interactions with Ser688 and Asp732.

Role of Substituents:

- 5,7-Dichloro Groups : Enhance binding affinity through hydrophobic interactions and steric hindrance, reducing agonist access .

- Carboxylate Group : Critical for ionic interactions with the receptor’s arginine residue (Arg523) .

Electronic Effects:

- The electron-withdrawing chlorine atoms increase the acidity of the hydroxyl group, facilitating salt formation .

Solubility and Stability Under Various Conditions

| Condition | Stability/Solubility | Source |

|---|---|---|

| Aqueous solution (pH 7) | Stable for 24 hours | |

| 1M NaOH | Fully soluble (100 mM) | |

| DMSO | Soluble (100 mg/mL) | |

| Long-term storage | Desiccated at RT |

Functional Consequences of Chemical Interactions

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid sodium salt

- Molecular Formula : CHClNNaO

- Molecular Weight : 280.04 g/mol

- Purity : ≥98%

- CAS Number : 1184986-70-6

5,7-Dichlorokynurenic acid sodium salt binds to a strychnine-insensitive glycine site on the NMDA receptor, exhibiting a binding affinity (K) of 79 nM. This compound effectively inhibits NMDA receptor-mediated responses, including calcium influx and neurotransmitter release in neuronal cultures .

Neuropharmacology

This compound is extensively used to investigate the role of NMDA receptors in various neurological conditions. Its antagonistic properties allow researchers to explore excitatory synaptic transmission and its implications in disorders such as epilepsy and neurodegenerative diseases.

- Anticonvulsant Effects : Studies have demonstrated that this compound exhibits anticonvulsant properties when administered intracerebroventricularly in animal models, suggesting its potential for treating seizure disorders .

Neuroprotection

The compound has shown neuroprotective effects in cell culture models by mitigating excitotoxicity caused by excessive glutamate signaling. This property makes it a candidate for further research into protective strategies against neuronal damage in conditions like stroke or traumatic brain injury .

Behavioral Studies

Research employing this compound has contributed to understanding the cognitive and behavioral aspects associated with NMDA receptor activity. By modulating this receptor's function, researchers can assess the impact on learning and memory processes in animal models .

Case Studies and Research Findings

Mechanism of Action

5,7-Dichlorokynurenic acid sodium salt exerts its effects by antagonizing the glycine site of the NMDA receptor . This inhibition prevents the activation of the receptor by glycine, thereby modulating synaptic transmission and reducing excitotoxicity . The compound’s high affinity for the glycine site (Ki = 79 nM) makes it a potent inhibitor .

Comparison with Similar Compounds

Structural and Functional Analogues

Kynurenic Acid (KYNA)

- Mechanism: KYNA is an endogenous glycine site NMDA receptor antagonist but has broader activity, antagonizing α7-nicotinic acetylcholine and AMPA receptors .

- Potency : KYNA has lower affinity (Ki ~8–15 μM) compared to 5,7-DCKA (Ki = 79 nM) .

- Functional Effects : While KYNA improves social and object recognition in rats, 5,7-DCKA shows greater efficacy in blocking NMDA-induced cGMP production (complete inhibition vs. partial by KYNA) .

7-Chlorokynurenic Acid (7-Cl-KYNA)

- Mechanism : A chlorinated derivative of KYNA and structural precursor to 5,7-DCKA. Both act as glycine site antagonists .

- Potency : 7-Cl-KYNA has a Ki of ~0.7 μM, making it less potent than 5,7-DCKA .

- Pharmacokinetics : Both compounds are polar, limiting blood-brain barrier penetration, but 5,7-DCKA’s higher affinity may compensate for this limitation .

D-(-)-2-Amino-5-phosphonopentanoic Acid (D-AP5)

- Mechanism : Competitive antagonist at the glutamate-binding site of NMDA receptors .

- Synergy : Co-administration with 5,7-DCKA produces additive neuroprotective effects, suggesting distinct binding sites and complementary mechanisms .

Non-Competitive NMDA Receptor Antagonists

Memantine

- Mechanism : Channel blocker that binds to the NMDA receptor’s magnesium site .

- Lipophilicity : Memantine’s higher lipophilicity enhances brain bioavailability compared to 5,7-DCKA .

MK-801 (Dizocilpine)

- Mechanism : High-affinity channel blocker .

- Toxicity : MK-801 is associated with psychotomimetic side effects, whereas glycine site antagonists like 5,7-DCKA may offer a safer therapeutic profile .

F1094-0201

- Mechanism : Dual inhibitor of NMDA receptors and GSK3β .

- Affinity : Binds GSK3β with 1,988.6-fold higher affinity than 5,7-DCKA, though both share overlapping interaction residues (e.g., ALA83, LEU188) .

Table 1. Key Comparative Data

Pharmacokinetic and Therapeutic Considerations

- Lipophilicity : 5,7-DCKA’s polarity limits brain penetration compared to MK-801 or memantine, but its high receptor affinity ensures efficacy at lower concentrations .

- Therapeutic Potential: Glycine site antagonists like 5,7-DCKA may avoid the neurotoxicity associated with channel blockers, making them promising for stroke and epilepsy .

- Synaptic vs. Extrasynaptic Effects : Unlike memantine, 5,7-DCKA selectively inhibits excessive NMDA activation without disrupting physiological signaling, a key advantage in neurodegenerative disease .

Biological Activity

5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) is a potent antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in neuropharmacology due to its significant biological activity and potential therapeutic applications in neurological disorders.

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid

- CAS Number : 131123-76-7

- Molecular Formula : C_10H_6Cl_2N_1O_3

- Molecular Weight : 248.06 g/mol

5,7-DCKA functions primarily by blocking the glycine recognition site on NMDA receptors. The inhibition of this site prevents the receptor from being activated by glycine, which is crucial for NMDA receptor function. This blockade can lead to a reduction in excitotoxicity associated with various neurological conditions.

Biological Activity

- Potency :

- Effects on Neuronal Activity :

- Neuroprotective Effects :

Study 1: Anticonvulsant Properties

In a study examining the anticonvulsant properties of 5,7-DCKA, it was administered intracerebroventricularly to mice. The results indicated that it effectively reduced seizure activity, further supporting its potential therapeutic role in epilepsy .

Study 2: Long-Term Potentiation (LTP)

Another study investigated the effects of 5,7-DCKA on long-term potentiation in hippocampal slices. The compound was found to inhibit the increase in population spike magnitude following tetanic stimulation, demonstrating its capacity to modulate synaptic plasticity .

Study 3: Glycine Site Competition

In experiments utilizing Xenopus oocytes expressing NMDA receptors, 5,7-DCKA was shown to be a competitive antagonist at the glycine site. It effectively displaced radiolabeled glycine binding and inhibited ionic currents evoked by NMDA and glycine co-application .

Comparative Analysis of Related Compounds

| Compound Name | Binding Affinity (K_i) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| 5,7-Dichlorokynurenic Acid | 79 nM | Glycine site antagonist | Neuroprotection, Anticonvulsant |

| 7-Chlorokynurenic Acid | Higher than 79 nM | Glycine site antagonist | Moderate neuroprotection |

| Kynurenic Acid | Variable | Non-selective antagonist | Limited due to lower potency |

Q & A

Basic Research Questions

Q. What is the mechanism of action of 5,7-Dichlorokynurenic acid sodium salt in modulating NMDA receptor activity?

- Answer : this compound acts as a competitive antagonist at the glycine-binding site of the NMDA receptor, selectively inhibiting receptor activation. This antagonism prevents the co-agonist glycine from binding, thereby blocking ion channel opening and reducing calcium influx . Researchers should confirm receptor specificity using recombinant NMDA receptor subtypes (e.g., NR1/NR2A vs. NR1/NR2B) to assess subunit-dependent effects.

Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?

- Answer : Dissolve the compound in distilled water or buffered saline (pH 7.4) at a concentration of 10–50 mM. Filter-sterilize using a 0.22 µm membrane and aliquot to avoid repeated freeze-thaw cycles. Verify solubility via spectrophotometry and adjust pH to ensure stability, as acidic conditions may alter its efficacy .

Q. What safety protocols are essential when handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store at 2–8°C in a desiccator. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. How does this compound exhibit selectivity across NMDA receptor subtypes, and how can this be experimentally validated?

- Answer : The compound shows differential potency depending on NMDA receptor subunit composition (e.g., NR2A vs. NR2B). To validate selectivity:

- Use HEK293 cells transfected with specific NMDA receptor subunits (NR1/NR2A, NR1/NR2B).

- Perform electrophysiological recordings (patch-clamp) to measure IC₅₀ values in each configuration.

- Compare results with control antagonists (e.g., AP5 for glutamate site inhibition) .

Q. How can researchers address contradictory data on the compound’s neuroprotective effects in different experimental models?

- Answer : Contradictions may arise from variations in:

- Dosage : Optimize dose-response curves (0.1–100 µM) in both acute (e.g., oxygen-glucose deprivation) and chronic models (neurodegeneration assays).

- Model systems : Validate findings across in vitro (primary neurons, organoids) and in vivo (rodent stroke models) platforms.

- Endpoint assays : Combine electrophysiology, calcium imaging, and Western blotting for NMDA receptor subunit expression .

Q. What methodological considerations are critical for studying the pH-dependent activity of this compound?

- Answer :

Properties

IUPAC Name |

sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPMJHKWHCUFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.